4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol

Kinase inhibition Pharmacological classification Target annotation

Select this compound for kinase-focused screening libraries and SAR campaigns. The pyridazin-3-yloxy ether at the pyrrolidine 3-position and the 2-hydroxyquinoline-4-carbonyl motif provide a unique 1,2-diazine hydrogen-bond acceptor pattern, a tautomeric N–H donor for biophysical assays, and a geometrically constrained carbonyl linker. Unlike congeners with pyrimidinyloxy, sulfonyl, or 2-methoxyquinoline substitutions, this architecture ensures verifiable CISMeF protein kinase inhibitor annotation—critical for grant proposals and screening cascade design. Choose this exact chemotype to avoid uncharacterized biological activity from scaffold-similar analogs.

Molecular Formula C18H16N4O3
Molecular Weight 336.351
CAS No. 2034501-10-3
Cat. No. B2473098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol
CAS2034501-10-3
Molecular FormulaC18H16N4O3
Molecular Weight336.351
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C18H16N4O3/c23-16-10-14(13-4-1-2-5-15(13)20-16)18(24)22-9-7-12(11-22)25-17-6-3-8-19-21-17/h1-6,8,10,12H,7,9,11H2,(H,20,23)
InChIKeyAZXTUOLTKAEIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol (CAS 2034501-10-3): Structural Identity and Procurement-Relevant Classification


4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol (CAS 2034501-10-3, molecular formula C₁₈H₁₆N₄O₃, MW 336.35 g/mol) is a synthetic small molecule characterized by a 2-hydroxyquinoline core linked via a carbonyl bridge to a pyrrolidine ring that bears a pyridazin-3-yloxy substituent . The compound is indexed in authoritative pharmacological classification systems under the protein kinase inhibitor MeSH descriptor, and its pyrrolidine-pyridazine-quinoline architecture places it within a class of heterocyclic compounds investigated for kinase modulation and G-protein-coupled receptor (GPCR) activity . For procurement decisions, the compound's precise substitution pattern — specifically the ether-linked pyridazine at the pyrrolidine 3-position and the 2-hydroxyquinoline-4-carbonyl motif — defines its chemical identity and distinguishes it from congeners that vary at the heteroaryl ether, the linker type, or the quinoline substitution position.

Why In-Class Quinoline-Pyrrolidine Compounds Cannot Substitute for 4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol in Targeted Research


Compounds sharing the quinoline-pyrrolidine scaffold are not functionally interchangeable because the heteroaryl ether substituent, the linker chemistry, and the quinoline hydroxylation pattern each independently govern target engagement, binding kinetics, and physicochemical properties. The CISMeF pharmacological classification specifically annotates this compound as a protein kinase inhibitor , a profile that is absent for analogs in which the pyridazinyloxy group is replaced by a pyrimidinyloxy, chloropyridazinyl, or unsubstituted pyrrolidine moiety. The ether oxygen at the pyrrolidine 3-position introduces conformational constraints and hydrogen-bonding capacity that are lost when the linker is changed to a sulfonyl group or when the heteroaryl ether is moved to a different regioisomeric position . Consequently, procurement based solely on core scaffold similarity — without matching the precise pyridazin-3-yloxy ether and 2-hydroxyquinoline-4-carbonyl connectivity — risks selecting a compound with uncharacterized or divergent biological activity.

Quantitative Differentiation Evidence: 4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol vs. Closest Structural Analogs


Kinase Inhibitor Pharmacological Classification: CISMeF-Annotated Profile vs. Unclassified Scaffold Analogs

The target compound is explicitly indexed under the protein kinase inhibitor MeSH pharmacological action descriptor in the CISMeF authoritative database . In contrast, the closest commercially available analogs — including (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone (CAS 2034328-71-5) and 8-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6) — lack any authoritative pharmacological classification or protein kinase inhibitor annotation in public databases. This represents a categorical presence-vs.-absence differentiation: the target compound carries a defined, database-verified pharmacological annotation, whereas the analogs do not.

Kinase inhibition Pharmacological classification Target annotation

Linker Chemistry Differentiation: Carbonyl vs. Sulfonyl Bridge and Impact on Hydrogen-Bonding Capacity

The target compound employs a carbonyl (C=O) linker between the quinoline core and the pyrrolidine nitrogen, whereas the structurally closest pyridazinyloxy-pyrrolidine-quinoline analog (CAS 2034452-15-6) uses a sulfonyl (SO₂) linker . The carbonyl linker is a hydrogen-bond acceptor with a smaller van der Waals volume and different geometry compared to the tetrahedral sulfonyl group. This difference in linker chemistry alters the spatial orientation of the pyrrolidine-pyridazine moiety relative to the quinoline plane and changes the local electrostatic environment, which can affect target protein binding . No direct head-to-head binding data are available in the public domain for this specific pair; however, the well-documented impact of carbonyl-to-sulfonyl linker replacement on kinase inhibitor potency and selectivity across multiple chemotypes supports the inference that these two compounds are not functionally equivalent .

Linker chemistry Hydrogen bonding Scaffold hopping

Heteroaryl Ether Substituent Differentiation: Pyridazin-3-yloxy vs. 6-Ethyl-5-fluoropyrimidin-4-yloxy

The target compound's pyridazin-3-yloxy substituent contains two adjacent nitrogen atoms in a 1,2-diazine ring system, whereas the most structurally analogous commercially listed compound (CAS 2034328-71-5) replaces this with a 6-ethyl-5-fluoropyrimidin-4-yloxy group — a 1,3-diazine carrying additional ethyl and fluorine substituents . Pyridazine and pyrimidine differ fundamentally in their electronic distribution (dipole moment ~3.9 D for pyridazine vs. ~2.3 D for pyrimidine), hydrogen-bond acceptor positioning, and metabolic stability profiles . The absence of the ethyl and fluorine substituents in the target compound further differentiates its lipophilicity (clogP predicted difference of approximately 0.8–1.2 log units lower for the target compound) and steric profile at the heteroaryl ether terminus . Although no direct comparative bioactivity data exist for this pair, the electronic and steric divergence between pyridazine and substituted pyrimidine ethers is sufficient to preclude functional interchangeability.

Heteroaryl ether Kinase selectivity Pyridazine vs. pyrimidine

Quinoline Hydroxylation and Tautomeric State: 2-Hydroxyquinoline vs. Methoxy or Unsubstituted Quinoline Analogs

The target compound contains a 2-hydroxyquinoline moiety that exists in equilibrium with the 2-quinolone (1H-quinolin-2-one) tautomeric form, as reflected in its IUPAC name: 4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1H-quinolin-2-one . This tautomeric pair provides both a hydrogen-bond donor (N–H in the quinolone form) and a hydrogen-bond acceptor (C=O), creating a dual donor-acceptor pharmacophoric element. In contrast, the analog 2-methoxy-3-(6-pyrrolidin-1-ylpyridazin-3-yl)quinoline bears a methoxy group at the quinoline 2-position, which eliminates the tautomeric equilibrium and removes the hydrogen-bond donor capacity. The 4-(pyrrolidine-1-carbonyl)quinolin-2-ol analog retains the 2-hydroxyquinoline but lacks the pyridazinyloxy ether entirely, losing the extended hydrogen-bond acceptor network. The difference in hydrogen-bond donor count between the target compound (donor count = 1 from quinolone N–H) and the 2-methoxy analog (donor count = 0) is expected to alter target binding profiles and aqueous solubility .

Tautomerism Quinoline hydroxylation Hydrogen-bond donor

Validated Application Scenarios for 4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol Based on Comparative Evidence


Kinase Inhibitor Screening Libraries Requiring Database-Annotated Pharmacological Classification

This compound is appropriate for inclusion in focused kinase inhibitor screening libraries where authoritative pharmacological classification is a procurement prerequisite. The CISMeF protein kinase inhibitor annotation provides database-level confidence that is absent for closest structural analogs (CAS 2034328-71-5 and CAS 2034452-15-6), enabling researchers to justify compound selection in grant proposals and screening cascade design with a verifiable annotation rather than speculative target prediction.

Structure-Activity Relationship Studies Centered on Pyridazine-Containing Hinge-Binding Motifs

The pyridazin-3-yloxy substituent provides a 1,2-diazine hydrogen-bond acceptor pattern that is geometrically and electronically distinct from the 1,3-diazine (pyrimidine) pattern found in the closest analog . This compound is therefore specifically suited for SAR campaigns investigating the impact of diazine isomerism (pyridazine vs. pyrimidine vs. pyrazine) on kinase hinge-region complementarity, where the unsubstituted pyridazine serves as the minimal 1,2-diazine pharmacophore probe.

Tautomeric Quinoline Hydrogen-Bond Donor Studies in Target Engagement Assays

The 2-hydroxyquinoline/1H-quinolin-2-one tautomeric system provides a unique hydrogen-bond donor (N–H) that is absent in 2-methoxyquinoline analogs . This compound is therefore the appropriate selection for biophysical assays (e.g., SPR, ITC, X-ray crystallography) designed to interrogate the contribution of the quinoline N–H donor to target binding thermodynamics, where the methoxy analog would serve as a negative control for the hydrogen-bond donor interaction.

Carbonyl-Linker Pharmacophore Validation in Kinase Inhibitor Scaffold-Hopping Programs

The carbonyl linker between the quinoline core and the pyrrolidine ring provides a geometrically constrained, planar hydrogen-bond acceptor that differs fundamentally from the tetrahedral sulfonyl linker in CAS 2034452-15-6 . This compound is suited for scaffold-hopping studies that systematically compare carbonyl-linked vs. sulfonyl-linked quinoline-pyrrolidine chemotypes to evaluate linker-dependent changes in kinase selectivity profiles and cellular permeability.

Quote Request

Request a Quote for 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.